molecular formula C20H22N6O3 B2585717 4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide CAS No. 1396881-38-1

4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide

Cat. No.: B2585717
CAS No.: 1396881-38-1
M. Wt: 394.435
InChI Key: DUQPMPWVIZMYNE-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a benzamide core, and a tetrazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzamide to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The tetrazole ring and benzamide core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • N-butylbenzamide
  • 4-tert-Butylphenylboronic acid

Uniqueness

4-tert-butyl-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}benzamide is unique due to its combination of a tert-butyl group, benzamide core, and tetrazole ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-20(2,3)14-6-4-13(5-7-14)18(28)22-15-8-10-16(11-9-15)26-19(29)25(23-24-26)12-17(21)27/h4-11H,12H2,1-3H3,(H2,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQPMPWVIZMYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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